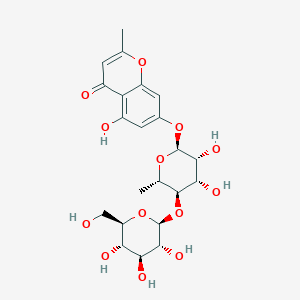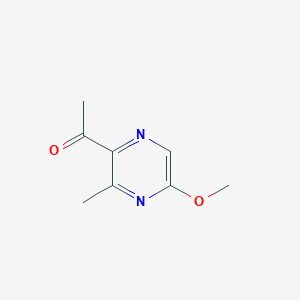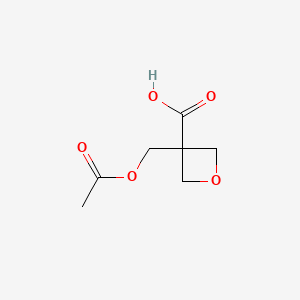
2,6-Di(2-naphthyl)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di(2-naphthyl)anthracene is an organic compound that has garnered significant interest in the field of organic semiconductors. It is known for its excellent charge transport properties and efficient solid-state emission. This compound is particularly notable for its application in organic light-emitting transistors (OLETs) and other optoelectronic devices .
准备方法
The synthesis of 2,6-Di(2-naphthyl)anthracene typically involves the introduction of naphthyl units at the 2,6-positions of anthracene. One common synthetic route includes the use of 2-naphthylboronic acid and tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
2,6-Di(2-naphthyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where the naphthyl groups can be replaced or modified using different reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of quinones, while reduction can yield hydrocarbon derivatives .
科学研究应用
2,6-Di(2-naphthyl)anthracene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its photoluminescent properties make it useful in biological imaging and sensing applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic tools.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用机制
The mechanism by which 2,6-Di(2-naphthyl)anthracene exerts its effects is primarily through its ability to transport charge efficiently and emit light in the solid stateThis leads to improved charge transport and photoluminescence quantum yield .
相似化合物的比较
2,6-Di(2-naphthyl)anthracene can be compared with other similar compounds such as:
2,6-Di(1-naphthyl)anthracene: This compound has a different substitution pattern, leading to variations in molecular packing and optoelectronic properties.
2-tert-butyl-9,10-bis(2-biphenyl)anthracene: Known for its high non-coplanar structure and different optoelectronic characteristics.
The uniqueness of this compound lies in its balanced strategy for excellent charge transport and efficient solid-state emission, making it a superior candidate for integrated optoelectronic applications .
属性
分子式 |
C34H22 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
2,6-dinaphthalen-2-ylanthracene |
InChI |
InChI=1S/C34H22/c1-3-7-25-17-27(11-9-23(25)5-1)29-13-15-31-22-34-20-30(14-16-32(34)21-33(31)19-29)28-12-10-24-6-2-4-8-26(24)18-28/h1-22H |
InChI 键 |
OTGSVMDWQMHPPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC5=C(C=C(C=C5)C6=CC7=CC=CC=C7C=C6)C=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)


![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13908023.png)



